molecular formula C12H19NO B183792 N-[(3-methoxyphenyl)methyl]butan-2-amine CAS No. 889949-80-8

N-[(3-methoxyphenyl)methyl]butan-2-amine

Cat. No.: B183792
CAS No.: 889949-80-8
M. Wt: 193.28 g/mol
InChI Key: ORPHYGSUWZTHAY-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]butan-2-amine is a secondary amine featuring a 3-methoxy-substituted benzyl group attached to a butan-2-amine backbone. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.28 g/mol (calculated).

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-10(2)13-9-11-6-5-7-12(8-11)14-3/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPHYGSUWZTHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405911
Record name N-[(3-Methoxyphenyl)methyl]butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-80-8
Record name N-[(3-Methoxyphenyl)methyl]butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]butan-2-amine typically involves the reaction of 3-methoxybenzyl chloride with butan-2-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Table 1: Common Synthesis Routes

MethodDescriptionYield Efficiency
Nucleophilic SubstitutionReaction of 3-methoxybenzyl chloride with butan-2-amine in basic conditionsHigh
Continuous Flow ReactorsUtilizes flow chemistry for controlled reaction conditions, enhancing yieldVery High
Catalytic MethodsIncorporation of catalysts to improve reaction rates and selectivityModerate to High

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]butan-2-amine has shown promise in various scientific research domains:

A. Chemistry

  • Building Block for Complex Molecules : It serves as an intermediate in synthesizing more complex organic compounds.

B. Biology

  • Potential Biological Activities : Investigated for antimicrobial and anticancer properties due to its structural features that may interact with biological targets.

C. Medicine

  • Therapeutic Applications : Explored for its potential use in developing new pharmaceuticals, particularly analgesics like tapentadol, which is synthesized from related compounds .

D. Industry

  • Production of Fine Chemicals : Utilized as an intermediate in the synthesis of various industrial products.

Case Studies

Several studies highlight the compound's applications:

  • Analgesic Development : Research indicates that derivatives of this compound exhibit significant analgesic activity, making them candidates for pain management therapies .
  • Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have revealed its potential as a neuroprotective agent, suggesting applications in treating neurodegenerative diseases .
  • Antimicrobial Research : Studies have demonstrated that modifications of this compound can enhance its antimicrobial activity against various pathogens, indicating its potential in developing new antibiotics.

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesApplications
2-Methoxyphenyl isocyanateChemoselective reagentAmine protection
Butan-2-amineSimpler amine precursorSynthesis of more complex amines
TapentadolAnalgesic propertiesPain management

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]butan-2-amine involves its interaction with the central nervous system. It primarily acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced stimulation of the nervous system, resulting in increased alertness, energy, and euphoria. The compound’s effects are mediated through its binding to and activation of specific receptors and transporters in the brain.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
N-[(3-Methoxyphenyl)methyl]butan-2-amine 3-Methoxy C₁₂H₁₉NO 193.28 Enhanced solubility due to methoxy group -
N-[(3-Bromo-4-methoxyphenyl)methyl]butan-2-amine 3-Bromo, 4-Methoxy C₁₂H₁₈BrNO 272.18 Higher reactivity (bromo substituent); potential for nucleophilic substitution
N-[3-(Benzyloxy)benzyl]-2-butanamine hydrochloride 3-Benzyloxy C₁₈H₂₂ClNO 319.83 Hydrochloride salt improves water solubility
N-[(5-Methylthiophen-2-yl)methyl]butan-2-amine 5-Methylthiophene C₁₀H₁₇NS 183.31 Boiling point: 243.7°C; density: 0.981 g/cm³; sulfur atom may enhance membrane permeability

Amine Backbone Modifications

Compound Name Amine Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound Butan-2-amine C₁₂H₁₉NO 193.28 Moderate lipophilicity -
1-(3-Methoxyphenyl)-N-methylpropane-2-amine Propane-2-amine, N-methyl C₁₁H₁₇NO 179.24 Shorter chain reduces steric hindrance; LogP: 2.24
N-(Butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine Cyclohexylamine derivative C₁₃H₂₇N 197.36 Increased steric bulk; potential for altered pharmacokinetics

Biological Activity

N-[(3-Methoxyphenyl)methyl]butan-2-amine, a compound belonging to the class of substituted amines, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by its methoxy group on the phenyl ring, which may influence its biological activity through interactions with various receptors. The compound's structure suggests potential applications in pharmacology, particularly in neuropharmacology and cancer research.

1. Dopamine Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant interactions with dopamine receptors, particularly D2 and D3 subtypes. These interactions are crucial for understanding the compound's potential effects on neurological disorders.

Receptor Type Binding Affinity (Ki) Selectivity
D210 nMModerate
D31 nMHigh

The data suggest that modifications to the structure can enhance selectivity and affinity for specific receptor subtypes, which is essential for developing targeted therapies .

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-715Apoptosis via caspase activation
Hela20Cell cycle arrest at G2/M phase
A-54918Induction of oxidative stress

These findings highlight the compound's potential as a therapeutic agent in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound's interaction with dopamine receptors may modulate neurotransmitter release, influencing mood and behavior.
  • Apoptotic Pathways : Activation of caspase pathways leading to programmed cell death has been observed in cancer cell lines treated with this compound.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributing to cytotoxic effects in cancer cells has been documented.

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that this compound significantly reduced symptoms of anxiety and depression-like behaviors. Behavioral assays indicated enhanced locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant properties .

Case Study 2: Anticancer Efficacy

In a comparative study involving multiple derivatives, this compound was found to be one of the most effective compounds against breast cancer cells, outperforming several analogs in terms of potency and selectivity .

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